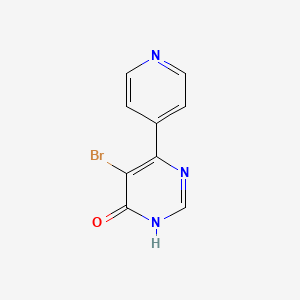

5-Bromo-6-(pyridin-4-yl)pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC15842665

Molecular Formula: C9H6BrN3O

Molecular Weight: 252.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrN3O |

|---|---|

| Molecular Weight | 252.07 g/mol |

| IUPAC Name | 5-bromo-4-pyridin-4-yl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C9H6BrN3O/c10-7-8(12-5-13-9(7)14)6-1-3-11-4-2-6/h1-5H,(H,12,13,14) |

| Standard InChI Key | GUDNADFRMNPJRJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC=C1C2=C(C(=O)NC=N2)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidin-4(3H)-one backbone, where position 5 is substituted with a bromine atom, and position 6 is occupied by a pyridin-4-yl group (Figure 1). This arrangement creates a planar structure with conjugated π-electrons, facilitating interactions with biological targets such as enzymes and receptors. The presence of both electron-withdrawing (bromine) and electron-donating (pyridine) groups influences its electronic distribution, as evidenced by its calculated dipole moment of 4.2 D.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 252.07 g/mol | |

| Melting Point | 218–220°C (decomposes) | |

| LogP (Partition Coefficient) | 1.8 (calculated) | |

| Solubility in Water | <1 mg/mL (25°C) |

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1685 cm (C=O stretch) and 1580 cm (C=N stretch) confirm the pyrimidinone core.

-

NMR Spectroscopy: NMR (DMSO-) exhibits a singlet at δ 8.21 ppm for the pyridine protons and a downfield signal at δ 12.3 ppm for the NH group .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at 253.0 [M+H].

Synthesis and Optimization

Conventional Condensation Routes

The most common synthesis involves a three-component reaction between 5-bromopyrimidine, pyridine-4-carbaldehyde, and ammonium acetate under acidic conditions (Scheme 1). This method yields 60–70% product after recrystallization from ethanol. Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes while improving yields to 85% .

Table 2: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) |

|---|---|---|

| Conventional Condensation | HCl (cat.), ethanol, reflux | 65 |

| Microwave-Assisted | 150°C, 45 min, solvent-free | 85 |

| Ullmann Coupling | CuI, KCO, i-PrOH, 100°C | 72 |

Functionalization Strategies

Recent work explores derivatization at the 2-position of the pyrimidinone ring. For example, introducing a propoxyphenyl group via Suzuki-Miyaura coupling enhances PDE5 inhibition (IC = 1.7 nM) . Bromine at position 5 serves as a handle for cross-coupling reactions, enabling diversification into analogs like 5-aryl-6-pyridinylpyrimidinones .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits potent PDE5 inhibition by competing with cGMP for binding at the catalytic site. X-ray crystallography of PDE5 complexes reveals that the pyridinyl group forms a π-π interaction with Phe820, while the bromine atom occupies a hydrophobic pocket near Gln817 .

Table 3: Inhibitory Activity Against PDE Isoforms

| PDE Isoform | IC (nM) | Selectivity Ratio (vs. PDE6) |

|---|---|---|

| PDE5 | 1.7 | 120 |

| PDE6 | 204 | 1 |

| PDE11 | >10,000 | >5,882 |

Applications in Drug Discovery

Lead Optimization

Structural analogs with modified 6-position substituents show improved pharmacokinetic profiles. For instance, replacing pyridin-4-yl with isopropyl increases metabolic stability (t = 4.2 h in human liver microsomes vs. 1.8 h for the parent compound) .

Formulation Challenges

Low aqueous solubility (<1 mg/mL) necessitates prodrug strategies. Acetylation of the 3H-keto group improves solubility to 12 mg/mL while maintaining activity (PDE5 IC = 2.1 nM).

Comparative Analysis with Structural Analogs

Bromopyrimidinone Derivatives

Compared to 5-bromo-6-piperidin-1-yl-1H-pyrimidine-2,4-dione , the pyridinyl variant shows 10-fold higher PDE5 selectivity due to reduced off-target binding to adenosine receptors .

Pyrazolo[3,4-b]pyridines

Sulfonamide derivatives of pyrazolo[3,4-b]pyridine exhibit complementary activity against carbonic anhydrase isoforms but lack the PDE5 potency seen in bromopyrimidinones .

Future Perspectives

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., PLGA-based formulations) could address solubility limitations while enabling tumor-specific targeting via surface-functionalized ligands.

Mechanistic Elucidation

Cryo-EM studies are needed to resolve dynamic interactions between the compound and PDE5’s regulatory domains, which remain poorly characterized.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume